molecular formula C23H38O2 B12734082 2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)- CAS No. 71673-25-1

2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)-

Cat. No.: B12734082
CAS No.: 71673-25-1
M. Wt: 346.5 g/mol
InChI Key: BOTGQZVOHJCGAU-QHCPKHFHSA-N
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Description

2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)- is a complex organic compound featuring a tetrahydropyran ring substituted with an octadecadiynyloxy group. This compound is part of the larger family of 2H-pyrans, which are known for their diverse chemical properties and applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method involves the cyclization of a dienone precursor under specific conditions to form the tetrahydropyran ring.

Industrial Production Methods

Industrial production of this compound may involve scalable and stereoselective methods such as the ring-expansion of monocyclopropanated heterocycles. This approach allows for the efficient synthesis of highly functionalized tetrahydropyran derivatives .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

71673-25-1

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

(2R)-2-octadeca-3,13-diynoxyoxane

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-23-20-17-19-22-25-23/h23H,2-4,7-14,17-22H2,1H3/t23-/m0/s1

InChI Key

BOTGQZVOHJCGAU-QHCPKHFHSA-N

Isomeric SMILES

CCCCC#CCCCCCCCCC#CCCO[C@@H]1CCCCO1

Canonical SMILES

CCCCC#CCCCCCCCCC#CCCOC1CCCCO1

Origin of Product

United States

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